N,N-Bis(4-methylphenyl)-4-(2-phenylethenyl)benzenamine
CAS No.: 89114-75-0
Cat. No.: VC18457916
Molecular Formula: C28H25N
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89114-75-0 |
|---|---|
| Molecular Formula | C28H25N |
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | 4-methyl-N-(4-methylphenyl)-N-[4-(2-phenylethenyl)phenyl]aniline |
| Standard InChI | InChI=1S/C28H25N/c1-22-8-16-26(17-9-22)29(27-18-10-23(2)11-19-27)28-20-14-25(15-21-28)13-12-24-6-4-3-5-7-24/h3-21H,1-2H3 |
| Standard InChI Key | RMTFQLKKBBWGAH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular and IUPAC Nomenclature
N,N-Bis(4-methylphenyl)-4-(2-phenylethenyl)benzenamine is systematically named according to IUPAC guidelines as 4-methyl-N-(4-methylphenyl)-N-[4-(2-phenylethenyl)phenyl]aniline. The structure consists of a central benzene ring substituted with two 4-methylphenyl groups at the amine nitrogen and a phenylethenyl group at the para position . The compound’s stereoelectronic profile is defined by the conjugation of the aromatic rings and the extended -system of the ethenyl bridge, which influences its reactivity and intermolecular interactions .
Structural Characterization
Key spectroscopic data for this compound include:
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NMR (300 MHz, CDCl): Signals at δ 2.31 (s, 6H, methyl groups), 2.34 (s, 3H, methyl group), and aromatic proton resonances between δ 6.96–7.39 .
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NMR (75 MHz, CDCl): Peaks corresponding to methyl carbons (δ 20.81, 21.21), aromatic carbons (δ 122.46–147.54), and the ethenyl bridge (δ 126.12–132.56) .
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High-Resolution Mass Spectrometry (HRMS): Observed molecular ion peak at m/z 389.21510, matching the calculated mass for (389.21435) .
The compound’s canonical SMILES representation, C=1C=CC(=CC1)C=CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C, underscores its branched topology .
Synthesis and Reaction Pathways
One-Pot Sequential Arylation
A landmark synthesis route involves a one-pot sequential N- and C-arylation strategy using palladium catalysts. Developed by Nandakumar and Verkade, this method employs (2 mol%), ligand 1 (4 mol%), and sodium tert-butoxide () in toluene at elevated temperatures . The reaction proceeds via two key steps:
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N-Arylation: 4-Aminostyrene reacts with aryl halides to form intermediates.
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C-Arylation: Subsequent coupling introduces the phenylethenyl group.
Typical conditions (110°C, 16 hours) yield the target compound with a melting point of 172–173°C . Modifications in aryl halide substrates or ligands alter reaction efficiency and stereoselectivity.
Mechanistic Insights
The mechanism involves oxidative addition of aryl halides to palladium, followed by transmetallation and reductive elimination. Steric hindrance from the methyl groups slows undesired side reactions, enhancing selectivity for the trans-stilbene configuration .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound exhibits a melting point of 172–173°C, indicative of moderate thermal stability . Its crystalline structure, stabilized by van der Waals interactions and -stacking, contributes to a high decomposition temperature (>300°C).
Solubility and Reactivity
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Solubility: Sparingly soluble in polar solvents (e.g., water, ethanol) but highly soluble in aromatic hydrocarbons (e.g., toluene, benzene).
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Reactivity: The amine group participates in nucleophilic substitutions, while the ethenyl bridge undergoes electrophilic additions. Steric bulk limits accessibility to the nitrogen lone pair, reducing reactivity toward strong electrophiles .
Applications in Scientific Research
Materials Science
The compound’s extended -conjugation makes it a candidate for organic semiconductors and light-emitting diodes (OLEDs). Its ability to form stable charge-transfer complexes with electron-deficient moieties has been exploited in photovoltaic studies .
Catalysis and Organic Synthesis
As a ligand in palladium-catalyzed cross-couplings, the compound enhances catalytic activity by stabilizing metal centers through steric and electronic effects . Recent studies explore its utility in Suzuki-Miyaura and Heck reactions .
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